Product packaging for Dodec-2-ynamide(Cat. No.:CAS No. 861322-54-5)

Dodec-2-ynamide

Cat. No.: B14194655
CAS No.: 861322-54-5
M. Wt: 195.30 g/mol
InChI Key: XPRQQPAPWSCHRV-UHFFFAOYSA-N
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Description

Dodec-2-ynamide is a specialized organic compound with the molecular formula C12H21NO, characterized by a terminal ynamide functional group integrated into a 12-carbon chain . This structure features a carbon-carbon triple bond conjugated with an amide group, making the alkyne electron-deficient and a valuable building block in organic synthesis. While specific studies on this compound are limited, its core ynamide functionality is known to participate in various catalytic transformations. Ynamides, in general, are pivotal substrates in hydrofunctionalization reactions—atom-economical processes where Y–H bonds (e.g., O-H, N-H, B-H) are added across the triple bond . These reactions, catalyzed by transition metals like copper, ruthenium, or cobalt, enable the stereoselective synthesis of complex, multi-functionalized olefins that serve as intermediates for pharmaceuticals and materials . The lengthy dodecyl chain may impart unique solubility properties and influence regioselectivity in addition reactions due to steric effects. Researchers value this compound for exploring new catalytic methodologies, developing reaction mechanisms involving 1,3-diynes or similar systems, and synthesizing nitrogen-containing heterocycles and complex molecular architectures. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO B14194655 Dodec-2-ynamide CAS No. 861322-54-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

861322-54-5

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

dodec-2-ynamide

InChI

InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-9H2,1H3,(H2,13,14)

InChI Key

XPRQQPAPWSCHRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CC(=O)N

Origin of Product

United States

Advanced Chemical Reactivity and Mechanistic Studies of Dodec 2 Ynamide Systems

General Reactivity Principles

The chemical behavior of dodec-2-ynamide, as a member of the ynamide family, is governed by the unique electronic properties of the nitrogen-substituted alkyne functional group. This arrangement leads to a distinct polarization of the carbon-carbon triple bond and facilitates the formation of highly reactive intermediates.

The defining characteristic of ynamides, including this compound, is the direct attachment of a nitrogen atom, bearing an electron-withdrawing group (EWG), to a carbon-carbon triple bond. researchgate.netrsc.org This configuration results in a significant polarization of the alkyne. The nitrogen atom, despite the presence of the EWG, acts as an electron-donating group through resonance, pushing its lone pair of electrons into the π-system of the alkyne. researchgate.netnih.gov This electron donation increases the electron density on the β-carbon (the carbon atom of the triple bond further from the nitrogen), rendering it nucleophilic. brad.ac.ukvulcanchem.com Conversely, the α-carbon (adjacent to the nitrogen) becomes electrophilic. brad.ac.uk

The presence of the EWG on the nitrogen atom is crucial. It tempers the high reactivity that would be observed in ynamines (which lack an EWG), making ynamides more stable and easier to handle while still maintaining a synthetically useful level of reactivity. nih.govnih.gov This balance between stability and reactivity is a key feature of ynamide chemistry. nih.gov The EWG modulates the electron-donating ability of the nitrogen, thereby fine-tuning the polarization of the C-C triple bond. nih.gov This inherent polarization dictates the regioselectivity of many reactions involving ynamides, as electrophiles are drawn to the nucleophilic β-carbon and nucleophiles to the electrophilic α-carbon. brad.ac.ukacs.org

The polarization can be represented by the following resonance structures:

Figure 1: Resonance structures illustrating the polarization of the ynamide triple bond.

Generated code

Structure IStructure II

This electronic bias endows ynamides with an ambivalent chemical nature, possessing both nucleophilic and electrophilic characteristics that are exploited in a wide range of chemical transformations.

The polarized nature of the ynamide triple bond makes it susceptible to activation by various reagents, leading to the formation of highly reactive intermediates. orgsyn.org Among the most significant of these are activated keteniminium ions. orgsyn.orgresearchgate.net

These electrophilic species are readily generated from ynamides under acidic conditions or upon reaction with an electrophile, including π-acidic metal complexes like those of gold. orgsyn.orgd-nb.infoulb.ac.be Protonation or coordination of a Lewis acid to the ynamide, typically at the β-carbon, facilitates the formation of the keteniminium ion. rsc.orgrsc.org These intermediates are among the most electrophilic species known in organic synthesis and will react with even very weak nucleophiles. researchgate.net

The general process for the generation of a keteniminium ion from an ynamide can be depicted as:

Figure 2: Generation of a keteniminium ion from an ynamide.

Generated code

YnamideElectrophileKeteniminium Ion

The exceptional reactivity of these in-situ generated keteniminium ions has been harnessed to develop a multitude of synthetic methodologies. orgsyn.orgd-nb.info For example, their generation can trigger subsequent reactions such as brad.ac.ukvulcanchem.com-hydride shifts from unactivated C-H bonds, leading to cyclization products. researchgate.netd-nb.info Gold-catalyzed activation of ynamides to form keteniminium ions can initiate annulation reactions with various partners. The controlled generation and subsequent trapping of these highly reactive intermediates are central to the synthetic utility of ynamides like this compound. orgsyn.orgchemrxiv.org

Polarization of the Carbon-Carbon Triple Bond in Ynamides

Intermolecular Transformations

The distinct reactivity of the ynamide functional group in this compound allows for a variety of intermolecular transformations, notably carbometallation reactions. These reactions involve the addition of an organometallic reagent across the carbon-carbon triple bond, leading to the formation of new carbon-carbon bonds and highly functionalized, stereodefined enamides.

Carbometallation of ynamides is a powerful tool for constructing complex molecular architectures. academie-sciences.fr The reaction typically proceeds with high regio- and stereoselectivity, dictated by the inherent polarization of the ynamide and the nature of the metal catalyst and organometallic reagent. academie-sciences.fracs.org

Palladium catalysts are effective in promoting the carbometallation of ynamides. One notable transformation is the palladium-catalyzed arylalkenylation of ynamides. acs.orgnih.gov This reaction involves the addition of an aryl group and an alkene across the ynamide triple bond. The proposed mechanism suggests the formation of a keteniminium arylpalladium intermediate, which directs the regioselective carbopalladation to generate a vinylpalladium species. acs.orgnih.gov This intermediate is then trapped by an olefin to yield linear conjugated β-alkenyl aminodienes. acs.org

Another example involves a tandem palladium-catalyzed Heck and alkoxycarbonylation reaction. rsc.orgthieme-connect.com The mechanism proceeds via a syn-carbopalladation of the ynamide, followed by alkoxycarbonylation with carbon monoxide and an alcohol. rsc.org This method allows for the stereoselective synthesis of (E)-oxindolylidene acetates. rsc.orgthieme-connect.com

Table 1: Examples of Palladium-Catalyzed Reactions of Ynamides

Reaction TypeCatalyst SystemReactantsProduct TypeRef.
ArylalkenylationCationic PalladiumYnamide, Aryl Halide, Olefinβ-Alkenyl Aminodiene acs.orgnih.gov
Tandem Heck/AlkoxycarbonylationPd(OAc)₂, PPh₃, KFN-substituted ynamide, CO, Alcohol(E)-Oxindolylidene Acetate (B1210297) rsc.orgthieme-connect.com
Oxidative AminocarbonylationPdI₂/KITerminal Alkyne, Amine, CO, O₂2-Ynamide mdpi.com

These reactions highlight the utility of palladium catalysis in functionalizing the ynamide triple bond, offering routes to diverse and structurally complex molecules.

Rhodium catalysts provide an alternative and complementary approach to carbometallation, particularly with organoboron reagents such as boronic acids. academie-sciences.fr These reactions offer an advantage due to the wide availability and stability of organoboron compounds. academie-sciences.fr The rhodium-catalyzed carbometallation of ynamides with organoboron reagents proceeds efficiently, yielding multisubstituted enamides. academie-sciences.fr

Lam and coworkers demonstrated the rhodium-catalyzed carbozincation of ynamides using organozinc halides, which also provides access to multisubstituted enamides with high stereoselectivity. academie-sciences.fr They further extended this methodology to include organoboron reagents as suitable partners. academie-sciences.fr In these reactions, the aryl or alkenyl group from the organoboron reagent adds across the triple bond. For instance, the hydroarylation of ynamides using a rhodium catalyst can lead to β,β-disubstituted enamides, where the regioselectivity is controlled by coordination between the catalyst and a carbonyl group on the ynamide's nitrogen substituent. brad.ac.uk

The versatility of rhodium catalysis is also evident in [2+2+2] cycloaddition reactions, where ynamides can react with alkynes or other unsaturated partners to form highly substituted aromatic systems, such as anilines. acs.org

Table 2: Rhodium-Catalyzed Carbometallation of Ynamides with Organoboron Reagents

Catalyst SystemOrganoboron ReagentYnamide TypeProductKey FeatureRef.
Rhodium CatalystAryl/Alkenyl-boronic acids, ArylboronatesOxazolidinone-substituted ynamidesMultisubstituted enamidesAlternative to organozinc/magnesium reagents academie-sciences.fr
[Rh(cod)₂]OTf / LigandArylboronic acidsN-alkynyl oxazolidinonesβ,β-disubstituted enamidesDirected syn-carbometallation brad.ac.uk
[RhCl(C₈H₁₄)₂]₂/BINAPCarbon disulfide (as reaction partner)Alkynyl-ynamidesIndolothiopyrane thiones[2+2+2] Cycloaddition scirp.org

These rhodium-catalyzed processes demonstrate a powerful and flexible strategy for the regio- and stereocontrolled synthesis of complex enamides and other heterocyclic structures from ynamide precursors.

Palladium-Catalyzed Carbopalladation

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H–Y bond across the triple bond of the ynamide. These reactions are highly valuable as they are atom-economical and can be used to synthesize highly substituted and functionalized enamides with significant control over region- and stereoselectivity. ulb.ac.beorgsyn.orgresearchgate.net The reactivity of the polarized ynamide triple bond allows for the addition of a wide range of C–H, O–H, P–H, and Si–H bonds.

Hydroalkynylation: The palladium-catalyzed hydroalkynylation of ynamides with terminal alkynes provides a direct route to (Z)-enynamides. This reaction demonstrates high regio- and stereoselectivity. Studies have shown that the stereochemical outcome can be dependent on the nature of the N-substituent on the ynamide. rsc.orgrsc.org This transformation is a powerful tool for constructing enamide structures with an appended alkyne functionality, which can be used in further synthetic manipulations. rsc.orgrsc.org

Hydroacyloxylation: The addition of carboxylic acids across the ynamide triple bond can be effectively catalyzed by palladium(II) acetate. rsc.org This hydroacyloxylation reaction proceeds with high regio- and stereoselectivity to furnish α-acyloxyenamides. rsc.org The process involves the syn-addition of the carboxylic acid to the ynamide. Gold catalysts have also been employed in related transformations, such as in hydroalkoxylation/Claisen rearrangement cascades with allylic alcohols. organic-chemistry.org

ReactionCatalyst/ReagentsProduct TypeSelectivityRef
HydroalkynylationPd(OAc)₂, Ligand(Z)-EnynamideHigh Regio/Stereo ulb.ac.beorgsyn.org
HydroacyloxylationPd(OAc)₂α-AcyloxyenamideHigh Regio/Stereo (syn) rsc.org

Table 1: General Catalytic Systems for Hydroalkynylation and Hydroacyloxylation of Ynamides.

Hydrophosphonylation: The hydrophosphonylation of ynamides with dialkyl phosphites can be catalyzed by nickel(II) bromide, leading to the formation of β-aminovinylphosphonates. brad.ac.uk The reaction proceeds efficiently and with high selectivity for the E-isomer. brad.ac.uk This method provides access to vinylphosphonates bearing an amino group, which are valuable structures in medicinal chemistry and materials science. While palladium catalysts were tested, they resulted in poor yields and the opposite regioselectivity. brad.ac.uk

Hydrosilylation: The hydrosilylation of ynamides, involving the addition of a Si-H bond, is a direct and atom-economical route to vinylsilanes. sigmaaldrich.com This transformation can be catalyzed by copper complexes. ulb.ac.beorgsyn.org The mechanism of metal-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal center, followed by alkyne insertion and reductive elimination. libretexts.org The reaction provides access to functionalized vinylsilanes which are versatile intermediates in organic synthesis.

ReactionCatalyst SystemProduct TypeKey FeaturesRef
HydrophosphonylationNiBr₂(E)-β-AminovinylphosphonateHigh (E)-selectivity; α-addition with Pd cat. ulb.ac.bebrad.ac.ukorgsyn.org
HydrosilylationCopper CatalystVinylsilaneAtom-economical, direct route to vinylsilanes ulb.ac.beorgsyn.orgsigmaaldrich.com

Table 2: Catalytic Hydrophosphonylation and Hydrosilylation of Ynamides.

The hydrofluorination of ynamides is a highly effective method for the synthesis of α-fluoroenamides, which are considered potent bioisosteres of ureas. rsc.orgacs.org This reaction can be performed with high regio- and stereoselectivity using reagents like anhydrous hydrogen fluoride (B91410) (HF) or a more user-friendly mixture of HF and pyridine. brad.ac.ukorgsyn.orgrsc.orgacs.org The reaction mechanism is proposed to proceed through the formation of a highly reactive keteniminium ion intermediate upon protonation of the ynamide. brad.ac.ukorgsyn.org Subsequent trapping of this intermediate by a fluoride ion yields the α-fluoroenamide product, typically with high (E)-selectivity. brad.ac.uk This method is applicable to a broad range of ynamides, including those with alkyl substituents like this compound. rsc.org

Reagent SystemTemperatureProduct SelectivityAdvantagesRef
Anhydrous HF-50 °CHigh (E)-selectivityHigh reactivity, fast reaction times brad.ac.ukrsc.org
HF/PyridineRoom Temp.High (E)-selectivityUser-friendly, avoids handling pure HF orgsyn.orgrsc.orgacs.org

Table 3: Conditions for the Hydrofluorination of Ynamides.

Hydrophosphonylation and Hydrosilylation

Cycloaddition Reactions

The activated triple bond of this compound makes it an excellent participant in cycloaddition reactions, providing access to a wide variety of nitrogen-containing heterocyclic compounds. sioc-journal.cn Its unique electronic properties allow it to react with various partners in [2+2] and [3+2] cycloaddition formats.

Ynamides can undergo [2+2] cycloadditions with various partners. A notable example is the Ficini-type [2+2] cycloaddition with enones, which can be catalyzed by a combination of copper(II) chloride and silver hexafluoroantimonate. nih.gov This reaction represents a significant advancement, as thermal Ficini-type reactions, which are common for ynamines, were elusive for the less nucleophilic ynamides. nih.gov Other examples include rhodium-catalyzed [2+2] cycloadditions with nitroalkenes to yield cyclobutenamides and thermal reactions with ketenes. nih.govnih.gov These reactions construct four-membered cyclobutene (B1205218) rings, which are valuable synthetic intermediates.

Reaction PartnerCatalyst SystemProduct TypeRef
EnonesCuCl₂, AgSbF₆Cyclobutenamine nih.gov
NitroalkenesRhodium ComplexCyclobutenamide nih.gov
KetenesThermal (no catalyst)Aminocyclobutenone nih.gov

Table 4: Representative [2+2] Cycloaddition Reactions of Ynamides.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. numberanalytics.com In this reaction, the ynamide acts as the dipolarophile (the 2-atom component), reacting with a 1,3-dipole. numberanalytics.comcaltech.edu A wide range of 1,3-dipoles can be used, including azides (leading to triazoles), nitrones, and nitrile imines (leading to pyrazoles). nih.govchim.itbeilstein-journals.org Nitrile imines, for instance, can be generated in situ from hydrazonoyl halides in the presence of a base, and their reaction with ynamides provides a highly regioselective pathway to substituted pyrazoles. chim.it These cycloadditions are fundamental in heterocyclic chemistry due to their efficiency and selectivity in building complex ring systems. numberanalytics.comnih.gov

1,3-Dipole SourceDipole TypeResulting HeterocycleKey FeaturesRef
Hydrazonoyl HalideNitrile IminePyrazoleIn situ dipole generation, high regioselectivity chim.it
Organic Azide (B81097)AzideTriazoleClassic "click chemistry" reaction nih.gov
N-Substituted AmineAzomethine YlidePyrroleCan be catalyzed by copper complexes nih.gov

Table 5: Examples of [3+2] Cycloaddition Reactions with Ynamides.

[4+2] Cycloadditions and Formal Dehydro-Diels-Alder Reactions

Radical-Triggered Functionalizations

The reactivity of ynamides extends beyond traditional polar reactions to include radical-triggered processes. These transformations allow for the formation of highly functionalized nitrogen-containing molecules. nih.gov A unique sulfur radical-triggered cyclization of yne-tethered ynamides has been reported. uohyd.ac.in In this process, the thiyl radical selectively attacks the alkyne, which is contrary to the typical reactivity where the ynamide is more reactive. uohyd.ac.in This leads to the formation of 4-thioaryl pyrroles.

Furthermore, photoinduced radical-triggered reactions of 2-alkynyl-ynamides can lead to C(sp)-N bond fission and structural rearrangement to produce substituted indole (B1671886) derivatives. springernature.com This approach allows for the formation of multiple new bonds under mild conditions with high atom economy. springernature.com

Trigger Reactants Outcome Product Type Reference
Sulfur RadicalYne-tethered ynamidesRegioselective cyclization4-Thioaryl pyrroles uohyd.ac.in
Photoinduced Radical2-Alkynyl-ynamidesC(sp)-N bond fission, rearrangementSubstituted indoles springernature.com

Intramolecular Transformations

Intramolecular reactions of ynamides are powerful methods for the synthesis of heterocyclic and polycyclic structures, often with high stereocontrol.

Cyclization Reactions

The ynamide moiety can readily participate in various intramolecular cyclization cascades. nih.gov

Oxidative cyclization provides a direct route to functionalized heterocyclic products. A notable example is the PhI(OAc)2-mediated trifluoromethylthiolation/oxidative cyclization of ynamides with the Shen reagent. rsc.org This reaction furnishes CF3S-substituted oxazolidine-2,4-diones that contain a quaternary carbon center with good yields and high chemoselectivity. rsc.org Transition-metal catalysts in the presence of an oxidant like TEMPO can also effect the oxidative cyclization of various substrates to yield flavones, quinolones, and benzofuran (B130515) derivatives, demonstrating the broad applicability of this strategy. organic-chemistry.org

Reagents Substrate Type Product Feature Yield Range Reference
PhI(OAc)2, Shen reagentYnamidesCF3S-substituted oxazolidine-2,4-diones38–85% rsc.org

Electrochemical methods offer a green and efficient alternative to chemical oxidants for promoting cyclization reactions. The electrochemical oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides has been achieved using simple sodium halides (NaCl, NaBr, NaI) as the halogen source. rsc.org This protocol proceeds under mild conditions without the need for stoichiometric oxidants or transition metal catalysts, providing halogenated isobenzofuran-1-imines in good yields. rsc.org This type of transformation highlights the potential for this compound derivatives, appropriately substituted, to undergo similar electrochemical cyclizations.

Method Substrate Halogen Source Product Key Advantage Reference
Electrochemical Oxidationo-AlkynylbenzamidesNaX (X = Cl, Br, I)Halogenated isobenzofuran-1-iminesAvoids stoichiometric oxidants rsc.org
Polycyclization Sequences to Aza-Cycles

The intrinsic reactivity of ynamides, including this compound, makes them valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, known as aza-cycles. bham.ac.ukresearchgate.net Polycyclization reactions, in particular, offer a rapid method for constructing complex, multi-ring aza-cyclic systems from relatively simple starting materials. bham.ac.uk These sequences are of significant interest due to the prevalence of such scaffolds in biologically active molecules and pharmaceuticals. bham.ac.ukbham.ac.uk

Transition metal catalysis is a key tool in promoting these transformations. Cobalt, copper, and gold catalysts have been explored for their ability to activate the ynamide triple bond and initiate cyclization cascades. bham.ac.uk For instance, a cobalt-catalyzed polycyclization sequence has been developed to provide quick access to novel bicyclic aza-cycles from ynamides and N-(pivaloyloxy)amides. bham.ac.uk This method has shown good functional group compatibility with a variety of ynamides. bham.ac.uk

A photoinduced approach has also been demonstrated for the synthesis of polyfunctionalized 3-aza[n.1.0]bicycles from ene-ynamides. rsc.org This metal-free method utilizes an organic acridinium (B8443388) photocatalyst to generate a reactive cationic vinyl radical intermediate from the ynamide, which then undergoes cyclopropanation. rsc.org This strategy has been successful in creating various 3-azabicyclo[4.1.0]heptanes and 3-azabicyclo[5.1.0]octanes. rsc.org

The selection of the transition metal catalyst can also lead to divergent synthetic pathways, allowing for the creation of structurally distinct scaffolds from similar starting materials. bham.ac.uk This highlights the versatility of ynamides in the synthesis of diverse aza-cyclic systems.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a new structural isomer. mvpsvktcollege.ac.innumberanalytics.com These reactions are fundamental in organic synthesis for modifying molecular skeletons and functional groups. mvpsvktcollege.ac.innumberanalytics.com In the context of this compound, rearrangement reactions can be triggered to form more complex and valuable molecules.

A notable example is the Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides. sioc-journal.cn This tandem reaction begins with the activation of the ynamide by a Brønsted acid to form a keteniminium intermediate. sioc-journal.cn An intramolecular nucleophilic attack by a hydroxy group, followed by a nih.govnih.gov-sigmatropic Claisen rearrangement, results in the formation of eight-membered lactams. sioc-journal.cnorganic-chemistry.org This metal-free approach is valued for its operational simplicity and mild reaction conditions. sioc-journal.cn

Gold(I) catalysis can also facilitate rearrangement cascades. For example, a nih.govnih.gov-sigmatropic rearrangement/allene-cyclization cascade of naphthyl-propargyl ethers, which are structurally related to ynamide systems, has been used to synthesize dearomatized dihydrofuryl-naphthalen-2(1H)-ones. unibo.it

These rearrangement reactions demonstrate the ability to transform relatively simple ynamide structures into more complex cyclic and rearranged products, often with a high degree of control over the molecular architecture.

Annulation Reactions

Annulation reactions involve the formation of a new ring onto a pre-existing molecular fragment through the creation of two new bonds. scripps.eduresearchgate.net Ynamides, including this compound, are excellent substrates for annulation reactions, leading to the synthesis of highly functionalized nitrogen-bearing heterocycles and olefins. nih.govresearchgate.net

Gold-catalyzed annulation reactions of ynamides with N-heteroaryl pyridinium (B92312) N-aminides have been developed. bham.ac.uk In these reactions, sulfenyl-substituted ynamides have been identified as particularly effective reactants, leading to the selective and efficient formation of geminally amino-sulfenyl substituted nitrogen heterocycles under mild conditions. bham.ac.uk

Ynamides also participate in annulation reactions with bifunctional reagents. nih.govresearchgate.net These reactions expand the scope of accessible molecular structures. The mechanistic pathways of these reactions have been a subject of recent investigation, shedding light on the underlying processes. nih.govresearchgate.net

The versatility of ynamides as building blocks in annulation reactions underscores their importance in constructing complex molecular architectures. nih.govresearchgate.net

Stereoselective and Asymmetric Transformations

Asymmetric Hydrofunctionalization

Asymmetric hydrofunctionalization is a powerful strategy for the enantioselective synthesis of valuable molecules from readily available starting materials like this compound. researchgate.netsioc-journal.cn This class of reactions involves the addition of a hydrogen atom and a functional group across a carbon-carbon multiple bond, creating a new stereocenter.

Palladium-catalyzed asymmetric hydrofunctionalization of conjugated dienes has emerged as an efficient method to construct enantioenriched allylic compounds. sioc-journal.cn While not directly involving ynamides, the principles can be extended to similar systems. The reaction can lead to the formation of various C-C, C-N, C-S, C-P, C-Si, and C-O bonds. sioc-journal.cn

Copper(I)-catalyzed hydroboration of ynamides using pinacolato-borane (HBpin) has been developed for the regio- and stereoselective synthesis of (E)-β-vinylboronates. researchgate.net These organoboron compounds are versatile intermediates for further transformations, such as Suzuki-Miyaura cross-coupling reactions. researchgate.net

A gold-catalyzed intermolecular asymmetric hydrative aldol (B89426) reaction (HAR) of ynamides and aldehydes has also been reported. nih.gov This reaction proceeds through a vinyl-gold intermediate and provides β-hydroxy amides with high yields and excellent stereoselectivity. nih.gov The use of a co-catalyst, such as Fe(acac)3, is crucial to prevent undesired side reactions. nih.gov

Catalyst SystemReactantsProduct TypeStereoselectivityYield
Chiral Gold Catalyst / Fe(acac)3Ynamide, Aldehydeβ-hydroxy amide>20:1 d.r., up to 99% eeup to 95%
CuIYnamide, HBpin(E)-β-vinylboronateHigh regio- and stereoselectivityGood

Asymmetric Cyclizations and Dearomatization Reactions

Asymmetric cyclizations and dearomatization reactions of ynamides provide access to complex, chiral cyclic and spirocyclic structures. nih.govacs.org Dearomatization reactions, in particular, transform flat aromatic compounds into three-dimensional molecules, which is of great interest in medicinal chemistry. acs.orgwikipedia.org

Chiral Brønsted acids have been shown to catalyze the asymmetric dearomatization of naphthol-, phenol-, and pyrrole-ynamides. springernature.com This is achieved through the direct activation of the ynamide's carbon-carbon triple bond, a novel activation mode for this class of catalysts. springernature.com The reaction proceeds via a keteniminium intermediate, and the nucleophilic attack of the aromatic ring is the rate- and enantioselectivity-determining step, leading to the formation of spirocyclic enones and 2H-pyrroles with a chiral quaternary carbon center. springernature.com

Silver catalysis has been employed for the asymmetric intramolecular dearomatization of nonactivated arenes with ynamides. acs.orgresearchgate.net This method allows for the rapid assembly of fused ring systems. acs.org The reaction involves the diazo-free generation of a silver-carbene species from the ynamide, which then undergoes dearomatization and can be trapped by an intermolecular [4+2] cycloaddition to form polycycles with multiple stereogenic centers. acs.orgresearchgate.net

A combined theoretical and experimental approach has led to the design of a highly reactive rhodium catalyst for the stereoselective cycloisomerization of ynamide-vinylcyclopropanes to form [5.3.0]-azabicycles. nih.gov This work has demonstrated the ability to control the stereochemical outcome of the cyclization of a single enantiomer substrate, regardless of its inherent preference. nih.gov

CatalystReaction TypeSubstrateProductKey Features
Chiral Brønsted AcidAsymmetric DearomatizationNaphthol-, Phenol-, Pyrrole-ynamidesSpirocyclic enones, 2H-pyrrolesDirect activation of C-C triple bond, high enantioselectivity. springernature.com
Silver CatalystAsymmetric Intramolecular DearomatizationYnamide with nonactivated areneFused ring systems, polycyclesDiazo-free silver-carbene generation, rapid assembly of complex structures. acs.orgresearchgate.net
Rhodium CatalystStereoselective CycloisomerizationYnamide-vinylcyclopropane[5.3.0]-azabicyclesHigh reactivity and stereoselectivity, catalyst-controlled diastereoselectivity. nih.gov

Regioselective Difunctionalization

The regioselective difunctionalization of ynamides allows for the introduction of two different functional groups across the carbon-carbon triple bond in a controlled manner, leading to highly substituted nitrogen-containing olefins. nih.govresearchgate.net This is a significant area of research as it provides access to complex molecular structures from simple precursors. nih.govresearchgate.net

A catalyst-free 1,2-carboboration of ynamides with aryldichloroboranes has been reported. d-nb.info This reaction proceeds with complete regio- and stereoselectivity to yield β-boryl-β-alkyl/aryl α-aryl substituted enamides, which are valuable trisubstituted alkenylboronates. d-nb.info The reaction is operationally simple and tolerates a wide range of functional groups. d-nb.info

A three-component Friedel-Crafts-type difunctionalization of ynamides with electron-rich (hetero)arenes and an iodine(III) electrophile has also been developed. rsc.org This reaction produces α-aryl-β-iodanyl enamides in a regio- and stereocontrolled manner, with consistent trans-selectivity. rsc.org The iodanyl group in the product can be further functionalized through transition metal-mediated coupling reactions. rsc.org

Palladium catalysis has been used for the regioselective hydroalkynylation of ynamides, with an interesting N-substitution dependent switch in stereoselectivity. rsc.org This method provides a versatile route to enamide building blocks with an alkyne tether under mild conditions. rsc.org

ReagentsProduct TypeSelectivityKey Features
Aryldichloroboranesβ-boryl-β-alkyl/aryl α-aryl substituted enamidesComplete regio- and stereoselectivityCatalyst-free, high functional group tolerance. d-nb.info
(Hetero)arenes, Iodine(III) electrophileα-aryl-β-iodanyl enamidesRegio- and stereocontrolled, trans-selectiveMild conditions, versatile product for further functionalization. rsc.org
Terminal alkynes, Palladium catalystYnenamidesRegio- and stereoselective (N-substitution dependent)Mild conditions, versatile building blocks. rsc.org

Detailed Mechanistic Elucidation of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling the selectivity and efficiency of its transformations. The following subsections provide an in-depth analysis of the methods used to probe these mechanisms.

Kinetic studies are fundamental to elucidating reaction mechanisms, offering insights into the rate-determining step and the species involved in it. While specific kinetic data for this compound are not extensively documented, studies on analogous ynamide systems provide a strong basis for understanding its reactivity. For instance, in many transformations involving ynamides, the initial activation of the alkyne is the rate-determining step.

In a Hammett analysis of the bromoalkynylation of ynamides, a positive slope (ρ = +0.82) was observed, indicating a buildup of negative charge at the alkyne carbon in the transition state. chemrxiv.org This suggests that electron-withdrawing substituents on the ynamide would accelerate the reaction. Although this study did not specifically use this compound, the electronic effects are expected to be similar.

Table 1: Representative Kinetic Data for Ynamide Reactions

Reaction Type Ynamide Substrate Catalyst Rate-Determining Step Activation Energy (kcal/mol) Reference
Bromoalkynylation Aryl-terminated ynamides Pd(II) Oxidative Addition 16.2 chemrxiv.org
[3+2] Cycloaddition N-sulfonyl ynamides Sc(OTf)₃ Nucleophilic attack Not specified rsc.org

This table presents data from reactions of analogous ynamide systems to illustrate typical kinetic parameters.

The rate of reactions involving this compound can also be influenced by the nature of the catalyst and the solvent. For example, in copper-catalyzed multicomponent reactions, the rate was found to be dependent on the electron-donating ability of the nitrogen lone pair. ucc.ie

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction pathway, providing definitive evidence for proposed mechanisms. While specific isotopic labeling experiments on this compound are not reported, studies on similar ynamides offer valuable insights.

For example, in the hydration of ynamides, H₂¹⁸O was used to trace the origin of the oxygen atom in the α-amidoketone product. The near-quantitative incorporation of ¹⁸O confirmed that the water molecule acts as the nucleophile, attacking the acyl carbon of the ynamide. A similar outcome would be expected for the hydration of this compound.

In another study on the gold-catalyzed intramolecular hydroalkylation of ynamides, deuterium (B1214612) labeling was used to probe the nature of the hydride shift. The results supported a acs.org-hydride shift as a key step in the mechanism.

Table 2: Examples of Isotopic Labeling Studies on Ynamide Systems

Reaction Labeled Compound Purpose of Labeling Key Finding Reference
Hydration H₂¹⁸O Determine the source of oxygen Water is the nucleophile
Gold-catalyzed hydroalkylation Deuterated ynamide Elucidate the hydride transfer mechanism Confirmed a acs.org-hydride shift

This table illustrates the application of isotopic labeling in mechanistic studies of ynamides, with the principles being applicable to this compound.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states of chemical reactions. These analyses provide detailed information about the geometry, energy, and electronic structure of these transient species, which is often inaccessible through experimental methods alone.

For the gold-catalyzed intramolecular hydroalkylation of ynamides, DFT calculations identified the initial acs.org-hydride shift as the rate-determining step. The calculations also rationalized the differences in reactivity observed for various ynamides based on the energy barriers of their respective transition states.

In the context of the bromoalkynylation of ynamides, DFT analysis supported a 1,3-alkynyl migration mechanism. The calculated activation barrier for the alkynyl shift was significantly lower than that for a competing halogen shift, explaining the observed product selectivity. chemrxiv.org

Table 3: Computed Transition State Energies for Ynamide Reactions

Reaction Computational Method Transition State Calculated Activation Energy (kcal/mol) Reference
Gold-catalyzed hydroalkylation DFT (B3LYP) acs.org-hydride shift 14.4
Bromoalkynylation DFT 1,3-alkynyl shift 16.2 chemrxiv.org

This table provides examples of transition state analyses from related ynamide systems, which serve as models for understanding the reactivity of this compound.

These computational studies, although not performed specifically on this compound, provide a robust framework for predicting its reactivity and for designing new synthetic transformations. The long alkyl chain of this compound is generally not expected to significantly alter the electronic nature of the key transition states, although steric effects could play a role in certain reactions.

Advanced Spectroscopic and Analytical Characterization of Dodec 2 Ynamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Solution-State NMR for Structural Assignments

Solution-state ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of Dodec-2-ynamide in solution. These techniques provide precise information on the connectivity and chemical environment of atoms within the molecule.

In ¹H NMR spectra, the chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for the assignment of each proton. For a typical this compound architecture, the long alkyl chain protons would appear in the upfield region (δ 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm. Protons closer to the electron-withdrawing ynamide group are deshielded and resonate at lower fields. For instance, protons on the carbon adjacent to the nitrogen atom would appear further downfield. openstax.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The sp-hybridized carbons of the alkyne are particularly characteristic, typically resonating in the δ 70–95 ppm range. vulcanchem.comresearchgate.net The carbonyl carbon of the amide group is significantly deshielded and appears at a much lower field, generally in the δ 160-175 ppm region. organicchemistrydata.orglibretexts.org The carbons of the dodecyl chain show a series of signals in the aliphatic region (δ 14-40 ppm). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative this compound Structure (Note: The following data is representative for ynamide structures and may vary based on the specific substitution on the amide nitrogen.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Alkyne (C≡C)
R-C≡-~75-95
≡C-N-~70-90
Amide (N-C=O)
N-H~7.5-8.5 (broad)-
C=O-~165-175
Dodecyl Chain (CH₃(CH₂)₁₀-)
CH₃~0.9 (triplet)~14
-(CH₂)₈-~1.2-1.4 (multiplet)~22-32
-CH₂-C≡~2.2 (triplet)~19

Solid-State NMR for Condensed Phase Structures

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) is essential for characterizing the structure of this compound in its solid, condensed phase. In the solid state, molecular motion is restricted, leading to anisotropic interactions that are averaged out in solution. emory.edu ssNMR can probe these interactions to reveal information about molecular packing, conformation, and intermolecular interactions, which are crucial for understanding the material's bulk properties. preprints.orgrsc.org

Techniques like Cross-Polarization (CP) are often employed to enhance the signal of less abundant nuclei like ¹³C by transferring polarization from abundant nuclei such as ¹H. preprints.org The chemical shifts observed in a ¹³C CP/MAS spectrum can indicate the presence of different crystalline forms (polymorphs) or amorphous content, as different packing arrangements will result in distinct chemical environments for the carbon atoms. oup.com For molecules with long alkyl chains like this compound, ssNMR can differentiate between rigid and mobile segments of the chain. acs.orgresearchgate.net

Advanced NMR Techniques (e.g., Magic Angle Spinning NMR)

To obtain high-resolution spectra from solid samples, advanced techniques are necessary. Magic Angle Spinning (MAS) NMR is a fundamental technique in ssNMR where the sample is spun at a high frequency (up to and above 100 kHz) at an angle of 54.74° with respect to the external magnetic field. nih.govresearchgate.net This spinning effectively averages out anisotropic interactions like dipolar coupling and chemical shift anisotropy, which would otherwise lead to extremely broad and uninformative spectral lines. emory.edutandfonline.com The result is a spectrum with significantly narrower lines, approaching the resolution seen in solution-state NMR, which allows for detailed structural analysis. nih.gov

Ultrafast MAS, with spinning rates exceeding 100 kHz, has revolutionized ssNMR by enabling high-resolution ¹H-detected experiments on fully protonated organic solids. nih.gov This provides valuable information on molecular and supramolecular structure that is not easily accessible from other nuclei. nih.gov Other advanced methods, such as Dynamic Nuclear Polarization (DNP), can be used to dramatically increase the sensitivity of ssNMR experiments by transferring polarization from electrons to nuclei, which can be particularly useful for studying surfaces or low-concentration components.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful for identifying functional groups and probing molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups. specac.com

For this compound, the FT-IR spectrum would be characterized by several key absorption bands. The most diagnostic peak for the ynamide functional group is the stretching vibration of the carbon-carbon triple bond (C≡C), which appears as a weak to medium intensity band in the range of 2100-2260 cm⁻¹. vulcanchem.commaricopa.eduorgchemboulder.com The amide group gives rise to strong and characteristic absorptions: the C=O stretching vibration is typically observed as a strong band between 1630 and 1690 cm⁻¹, and the N-H stretching of a secondary amide appears in the 3200-3400 cm⁻¹ region. specac.comucla.edu The long dodecyl chain would be identified by strong C-H stretching vibrations between 2850 and 2960 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
Alkyne C≡C Stretch2100 - 2260Weak to Medium
Amide N-H Stretch3200 - 3400Medium
C=O Stretch1630 - 1690Strong
Alkyl Chain C-H Stretch2850 - 2960Strong
C-H Bend1370 - 1470Medium

Raman Spectroscopy for Vibrational Modes and Interactions

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. surfacesciencewestern.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. sapub.org

The C≡C triple bond in the ynamide structure, which often shows a weak signal in FT-IR, is expected to produce a strong and sharp signal in the Raman spectrum in the 2070-2250 cm⁻¹ region. nih.govacs.orguci.edu This is because the symmetrical nature of the triple bond leads to a significant change in polarizability during vibration. Therefore, Raman spectroscopy is particularly well-suited for studying the alkyne moiety in this compound. sapub.org The technique can provide detailed information on chemical structure, crystallinity, and molecular interactions. nih.govresearchgate.net The amide and alkyl C-H vibrations are also active in Raman spectroscopy, providing complementary information to the FT-IR data. uci.edu

Table 3: Key Raman Bands for this compound

Functional GroupVibrational ModeCharacteristic Shift (cm⁻¹)Intensity
Alkyne C≡C Stretch2070 - 2250Strong
Amide Amide I (C=O)1550 - 1700Strong
Aromatic/Alkyl Aromatic Ring / C-C Chain990 - 1100 / 630-1250Strong / Moderate
Alkyl Chain CH₂ / CH₃1405 - 1455Weak

Fluorescence-Dip Infrared Spectroscopy (FDIR)

Fluorescence-Dip Infrared (FDIR) spectroscopy is a powerful UV-IR double-resonance technique used to record conformer-specific infrared spectra of molecules in the gas phase. unh.edursc.org The method involves using a UV laser fixed to a specific electronic transition of a single conformer, while a tunable IR laser is scanned. unh.edu When the IR laser frequency matches a vibrational transition of the selected conformer, the molecule is excited to a higher vibrational level, leading to a decrease or "dip" in the fluorescence signal from the electronically excited state. unh.edunih.gov This approach provides vibrational spectra with high sensitivity and selectivity, free from the spectral congestion often present in conventional IR spectroscopy.

This technique is particularly well-suited for flexible molecules like this compound, where multiple conformations of the alkyl chain may coexist. rsc.org By setting the UV laser to an electronic origin specific to one conformer, FDIR can map out its unique vibrational fingerprint in the C-H stretching region. rsc.org This allows for the unambiguous assignment of observed structures by comparing experimental IR spectra with theoretical predictions for different conformers, such as all-trans versus folded-chain geometries. rsc.org While specific FDIR studies on this compound are not prominent in the literature, the technique's demonstrated success in resolving the conformational preferences of long-chain alkylbenzenes highlights its potential for elucidating the precise geometry of the dodecyl chain in this compound under isolated, solvent-free conditions. rsc.org

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of UV or visible light. These techniques are fundamental for characterizing the chromophoric ynamide group and understanding its electronic structure.

Ultraviolet-Visible (UV-Vis) SpectroscopyUltraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals.khanacademy.orgFor this compound, the primary chromophore is the ynamide functional group, where the alkyne triple bond is in conjugation with the amide carbonyl group.libretexts.orgThis conjugated system gives rise to characteristic electronic transitions, primarily π → π* transitions.

The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment and substitution. libretexts.org The analysis of UV-Vis spectra can provide information on the extent of conjugation within the molecule. libretexts.org The spectrum of this compound is expected to show distinct absorption bands whose position and intensity are influenced by the solvent polarity. Measurement parameters such as slit width and scan speed can affect the resolution and noise level of the acquired spectrum. shimadzu.com

Table 1: Representative UV-Vis Absorption Data for Conjugated Systems This table illustrates typical absorption ranges for related chromophores to provide context for this compound.

Chromophore System Typical Transition Approximate λmax (nm)
Isolated Alkene (C=C) π → π* ~170
Isolated Alkyne (C≡C) π → π* ~170
Conjugated Diene (C=C-C=C) π → π* ~220 libretexts.org
α,β-Unsaturated Amide π → π* ~200-220
Ynamide (C≡C-C=O) π → π* ~220-260 (Estimated)

Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization Spectroscopy (R2PI)Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization (R2PI) are highly sensitive and selective spectroscopic techniques used for studying the electronic structure of molecules in the gas phase.hhu.decopernicus.orgLIF involves exciting molecules with a tunable laser and detecting the resulting fluorescence, providing information about the electronic and vibrational levels of the excited state.iastate.edunih.gov

R2PI is an even more powerful technique that provides mass-selective electronic spectra. hhu.de In a two-color R2PI experiment, the first laser is scanned to resonantly excite a molecule to an intermediate electronic state, and a second, fixed-frequency laser provides the additional energy needed to ionize it. hhu.decore.ac.uk The resulting ions are detected by a mass spectrometer, ensuring that the optical spectrum is recorded only for the molecule of interest. hhu.de This method avoids fragmentation and allows for the clean separation of spectra from different species or conformers in a mixture. hhu.de For this compound, R2PI could be used to obtain high-resolution vibronic spectra, determine precise ionization energies, and study how the alkyl chain conformation influences the electronic structure. core.ac.ukmarquette.edu

Circular Dichroism (CD) Spectroscopy for ConformationsCircular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the difference in absorption of left- and right-circularly polarized light.wikipedia.orgIt is a powerful tool for studying chiral molecules, as enantiomers will produce mirror-image CD spectra.encyclopedia.pubThe technique is exceptionally sensitive to the three-dimensional structure of molecules, including the secondary structure of proteins and the specific conformations of organic compounds.nih.govlibretexts.org

While this compound itself is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives. If a stereocenter is introduced, for instance by using a chiral substituent on the amide nitrogen or elsewhere in the molecule, the resulting ynamide becomes optically active. In such cases, different folding conformations of the molecule would likely exhibit unique CD spectra. encyclopedia.pubnih.gov Therefore, CD spectroscopy could be employed to identify and characterize preferred solution-state conformations of chiral this compound analogs, providing insights that are complementary to gas-phase techniques. wikipedia.org

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm).mdpi.comThis precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.umn.edud-nb.infoTechniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are commonly used to obtain HRMS data for ynamide derivatives.ucc.ie

Research on sulfonamide-based analogs of this compound has utilized HRMS to confirm the successful synthesis of the target structures. ucc.ie The close agreement between the calculated (Calcd) and experimentally found (Found) masses provides definitive evidence of the compound's elemental composition. ucc.ie

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for N-Substituted this compound Analogs Data sourced from a study on sulfonamide-based diffusible signal factor analogs. ucc.ie

Compound Name Molecular Formula Ion Calculated m/z Found m/z
N-(Methylsulfonyl)this compound C₁₃H₂₂NO₃S [M – H]⁻ 272.1326 272.1314
N-(Phenylsulfonyl)this compound C₁₈H₂₄NO₃S [M – H]⁻ 334.1482 334.1477
N-(Cyclopropylsulfonyl)this compound C₁₅H₂₆NO₃S [M + H]⁺ 300.1628 300.1626

Compound Index

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. wikipedia.org In ESI-MS, a high voltage is applied to a liquid to create an aerosol, which aids in transferring ions from solution to the gaseous phase for mass analysis. nih.gov This method is advantageous because it typically produces minimal fragmentation, allowing for the clear observation of the molecular ion. wikipedia.org

For this compound (C₁₂H₂₁NO, molecular weight: 195.30 g/mol ), analysis via ESI-MS in positive ion mode would be expected to yield a prominent signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 196.31. upce.cz Depending on the solvent system and additives, adducts with other cations, such as sodium [M+Na]⁺ (m/z 218.29) or potassium [M+K]⁺ (m/z 234.39), may also be detected. upce.cz While ESI is a soft technique, some in-source fragmentation can be induced. For this compound, this might involve cleavage of the long alkyl chain or fragmentation around the amide and alkyne functionalities. Tandem mass spectrometry (MS/MS) experiments could be performed on the [M+H]⁺ ion to deliberately induce fragmentation and obtain detailed structural information. mdpi.com

Table 1: Expected ESI-MS Signals for this compound

Ion SpeciesDescriptionExpected m/z
[M+H]⁺Protonated Molecule196.31
[M+Na]⁺Sodium Adduct218.29
[M+K]⁺Potassium Adduct234.39
[2M+H]⁺Protonated Dimer391.61

This table presents theoretical m/z values based on the chemical formula of this compound.

Ion Mobility Mass Spectrometry (IMS-MS) for Structural Characterization of Ions

Ion Mobility Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometry, differentiating ions not only by their mass-to-charge ratio but also by their size, shape, and charge. chromatographyonline.comwikipedia.org In this technique, ions are guided through a drift tube filled with a neutral buffer gas (like nitrogen or helium) under the influence of a weak electric field. chromatographyonline.com Their velocity, or mobility, depends on their collision cross-section (CCS), which is a measure of their rotational average projected area. Compact ions experience fewer collisions and travel faster than elongated or bulky ions of the same m/z. nih.gov

For this compound, IMS-MS could be invaluable for several reasons. It can separate potential isomers (e.g., Dodec-3-ynamide or other structural isomers) that are indistinguishable by mass spectrometry alone. nih.govcopernicus.org Furthermore, it can provide insights into the gas-phase conformation of the protonated molecule. The linear alkyl chain and the polar amide head group may adopt different conformations (e.g., folded vs. extended), which would result in different drift times and CCS values. This capability to resolve isomers and conformers enhances the confidence in compound identification and provides a deeper understanding of its three-dimensional structure. nih.gov

Photoionization Efficiency Spectroscopy

Photoionization Efficiency (PIE) spectroscopy is a powerful technique for determining the ionization energy of a molecule and probing its electronic structure. acs.org The method involves exposing a sample to a tunable monochromatic light source, typically in the vacuum ultraviolet (VUV) range, and measuring the ion signal as a function of photon energy. researchgate.net The onset of the ion signal corresponds to the adiabatic ionization energy, providing a precise value for the energy required to remove an electron from the molecule.

For this compound, the ionization would likely occur from one of two locations: the π-system of the carbon-carbon triple bond or the non-bonding lone pair of electrons on the nitrogen or oxygen atom of the amide group. The resulting PIE curve can reveal the energies of different electronic states of the cation. The shape and features of the PIE spectrum are isomer-specific and can serve as a spectroscopic fingerprint. acs.org Studies on related molecules show that the alkyne-allene isomerization can be a key photochemical process, which could potentially be observed through such spectroscopic methods. acs.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. rjleegroup.com When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference. By analyzing the angles and intensities of the diffracted beams, one can deduce the crystal's lattice parameters, space group, and the precise arrangement of atoms within the crystal lattice. rjleegroup.com

Table 2: Representative Crystallographic Data for a Long-Chain Amide

ParameterExample ValueDescription
Crystal SystemOrthorhombicThe shape of the unit cell. rsc.org
Space GroupP2₁2₁2₁The symmetry of the crystal structure.
a (Å)9.85Unit cell dimension.
b (Å)7.95Unit cell dimension.
c (Å)34.50Unit cell dimension, often related to bilayer thickness. iitkgp.ac.in
Hydrogen Bond (N-H···O=C)~2.9 ÅKey intermolecular interaction distance.

This table shows representative data for a similar long-chain amide to illustrate the type of information obtained from XRD analysis.

Surface and Morphological Characterization (Focus on structural features)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. creative-biostructure.comeag.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment. creative-biostructure.com

For a sample of this compound, XPS would be used to confirm the presence of carbon, nitrogen, and oxygen on the surface and to probe their chemical states. nih.gov The high-resolution C 1s spectrum would be particularly informative, as it could be deconvoluted into several components: C-C/C-H bonds in the alkyl chain, the C≡C of the alkyne group, and the N-C=O of the amide group. caltech.edu The N 1s spectrum would show a peak corresponding to the amide nitrogen, and the O 1s spectrum would correspond to the carbonyl oxygen. uq.edu.au This provides a powerful way to verify the chemical integrity of the compound on a surface, for example, in a thin film or self-assembled monolayer. nih.gov

Table 3: Representative XPS Binding Energies for Amide-Containing Surfaces

ElementOrbitalChemical StateRepresentative Binding Energy (eV)
C1sC-C, C-H~284.8 - 285.0
C1sC≡C~285.5 - 286.0
C1sN-C=O~288.0 - 288.5 uq.edu.au
N1sAmide (N-C=O)~399.8 - 400.5 nih.gov
O1sAmide (C=O)~531.3 - 532.0 uq.edu.au

Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are techniques used to produce high-resolution images of a sample's surface topography and internal structure, respectively. SEM works by scanning a surface with a focused beam of electrons and detecting the secondary or backscattered electrons to form an image. uq.edu.au It provides information about the morphology, or shape and size, of microscopic and nanoscopic structures. beilstein-journals.orgnih.gov

Given that long-chain amides are known to self-assemble into various structures like fibers, ribbons, or tubules, SEM would be an essential tool for visualizing the morphology of this compound aggregates. beilstein-journals.orgd-nb.infosioc-journal.cn For instance, upon cooling a hot solution in an organic solvent, this compound might form fibrous networks characteristic of an organogel. iitkgp.ac.in SEM images would reveal the dimensions (width and length) of these fibers and how they entangle to form the macroscopic structure. beilstein-journals.org STEM, which passes the electron beam through a very thin sample, could provide even higher resolution images of the internal structure of these self-assembled architectures. d-nb.info

Computational Chemistry and Theoretical Investigations of Dodec 2 Ynamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely applied to study the ground-state properties of medium to large-sized molecules, making it particularly suitable for systems involving Dodec-2-ynamide. DFT methods are routinely used to optimize molecular geometries, calculate reaction energies, and map out potential energy surfaces for chemical reactions.

DFT calculations are instrumental in unraveling the complex mechanisms of reactions involving the ynamide functional group. By computing the energies of reactants, intermediates, transition states (TS), and products, researchers can construct detailed potential energy profiles that illuminate the entire course of a reaction.

In a divergent reaction of ynamides with azides promoted by triflic acid, DFT analysis was crucial in explaining why the reaction selectively produces either β-enaminoamides or oxazolidine-2,4-diones depending on the azide (B81097) used. researchgate.net The calculations delineated the competing pathways involving the formation of different ketene (B1206846) acetal (B89532) intermediates. researchgate.net Furthermore, DFT has been applied to understand the mechanism of palladium-catalyzed bromoalkynylation of ynamides, suggesting a Pd(II/IV) catalytic cycle involving a 1,3-alkynyl migration as key to the observed selectivity. chemrxiv.org

Table 1: Selected DFT-Calculated Activation Free Energies (ΔG‡) for Reactions Involving Ynamide Systems
Reaction TypeCatalyst/PromoterRate-Determining StepCalculated ΔG‡ (kcal/mol)Computational Level
Electrophilic Aminoalkenylation of PyrroleTf₂NH (Brønsted Acid)Protonation of ynamide (yne-N)11.8DLPNO-CCSD(T)//ωB97X-D pku.edu.cn
Gold-Catalyzed HydroalkylationGold(I) Complex pku.edu.cnnih.gov-Hydride Shift~23-25 (Varies with substrate)B3LYP-D3/SDD(Au) doi.org
Organocatalytic (4+2) AnnulationChiral Secondary AmineIntramolecular Nucleophilic Addition22.0DFT (unspecified) nih.gov
Pd-Catalyzed BromoalkynylationPd(II)Oxidative Addition/MigrationNot specifiedPBE-D3BJ/LANL2DZ(Pd) chemrxiv.org

A significant application of DFT in the study of this compound and related systems is the prediction and rationalization of reaction selectivity. The unsymmetrical nature of the ynamide alkyne allows for different modes of addition (e.g., α or β to the nitrogen atom), and DFT can effectively model the transition states leading to competing regioisomers.

For example, in the palladium-catalyzed hydrogermylation of ynamides, the regioselectivity was found to be controlled by the choice of phosphine (B1218219) ligand. chemrxiv.org DFT calculations demonstrated that the steric bulk of the ligand dictates the geometry of the competing transition states for α- and β-addition, thereby controlling the reaction outcome. chemrxiv.org Similarly, the stereoselectivity (E/Z) of products is often determined in the addition step. In the reductive A3-coupling of alkynes, DFT calculations showed that E-allylic amines are formed preferentially due to the lower activation energy for protodemetalation from a key intermediate compared to β-N elimination. malta-consolider.com

In the dearomatization of pyrrole-ynamides, DFT calculations explained the excellent E/Z stereoselectivity observed. springernature.com The study on the electrophilic aminoalkenylation of pyrroles also used DFT to rationalize the observed cis/trans selectivity, finding that the transition state leading to the cis product was favored by 1.1 kcal/mol, predicting a 10:1 ratio that matched experimental results. pku.edu.cn

Table 2: DFT Rationalization of Selectivity in Ynamide Reactions
ReactionSelectivity TypeControlling Factor (from DFT)Predicted/Rationalized Outcome
Pd-Catalyzed HydrogermylationRegioselectivity (α vs. β)Steric hindrance of phosphine ligand in the TS chemrxiv.orgBulky ligands favor β-product; less bulky ligands favor α-product. chemrxiv.org
Electrophilic Aminoalkenylation of PyrroleStereoselectivity (cis vs. trans)Lower ΔG‡ for the cis-addition transition state pku.edu.cnPredominantly cis-product (predicted 10:1 ratio). pku.edu.cn
Bromoalkynylation of YnamidesRegio- and StereoselectivityRegioselective 1,3-alkynyl migration via Pd(IV) intermediate chemrxiv.orgExclusive formation of β-bromo E-enamides. chemrxiv.org
Asymmetric Dearomatization of Pyrrole-ynamidesEnantioselectivityHydrogen bonding and ion pair interactions with chiral catalyst in the rate-determining TS springernature.comHigh enantioselectivity (up to 98:2 e.r.). springernature.com

For a molecule like this compound, featuring a long and flexible n-decyl chain, conformational analysis is crucial for understanding its ground-state structure and how its shape might influence reactivity. DFT calculations are the workhorse for such analyses. The process begins with geometry optimization, a standard procedure in all computational studies to find the minimum energy structure of a molecule. researchgate.net

A full conformational search for this compound would involve systematically rotating the dihedral angles along the C-C single bonds of the decyl chain to locate all stable conformers (local minima on the potential energy surface). The relative energies of these conformers are then calculated to determine the global minimum and the Boltzmann population of each conformer at a given temperature. While specific studies on this compound are not prominent in the literature, the methodology is well-established. For example, DFT has been used to perform detailed conformational analyses of complex natural products with flexible side chains, demonstrating its power in handling large, non-rigid systems. beilstein-journals.org Such an analysis for this compound would reveal the preferred spatial arrangement of the long alkyl chain relative to the reactive ynamide headgroup, which could have implications for its interaction with catalysts or other reactants in solution.

Table 3: Conceptual Dihedral Angles for Conformational Scan of this compound's Alkyl Chain
BondDihedral Angle DefinitionTypical Scan Range
C4-C5N-C3-C4-C50° to 360°
C5-C6C4-C5-C6-C70° to 360°
.........
C11-C12C10-C11-C12-H0° to 360°

Prediction of Regioselectivity and Stereoselectivity

Molecular Dynamics (MD) Simulations for Reaction Pathways and Dynamics

Molecular dynamics simulations are a powerful computational tool for exploring the time-resolved behavior of molecular systems at an atomic level. researchgate.netmdpi.com This method allows researchers to investigate reaction mechanisms, observe transient states, and understand the influence of the environment on reaction kinetics. mdpi.com In the absence of studies on this compound, no data on its specific reaction pathways or dynamics derived from MD simulations can be presented.

Machine Learning Applications in Computational Chemistry for Potential Energy Surfaces

Machine learning, particularly the use of neural networks, has become a revolutionary tool in computational chemistry for constructing accurate potential energy surfaces (PESs). arxiv.orgnih.govnih.gov These PESs are fundamental to describing a chemical system and its properties. nih.gov Machine learning models can be trained on data from quantum mechanical calculations to predict energies and forces with high accuracy, significantly reducing computational costs. arxiv.orgnih.govunimi.it However, no such machine-learning-derived PES has been developed or reported for this compound.

Theoretical Insights into Reactivity and Bonding

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, bonding characteristics, and reactivity of molecules. mdpi.comscielo.org.mxepstem.net For the general class of ynamides, theoretical work has rationalized their reactivity in various transformations, such as cycloadditions. nih.gov These studies confirm that the polarization of the alkyne bond by the adjacent nitrogen atom, tempered by an electron-withdrawing group, governs their chemical behavior. nih.govsioc-journal.cn Without specific theoretical investigations into this compound, a detailed analysis of its unique reactivity and bonding cannot be provided.

Synthesis and Reactivity of Dodec 2 Ynamide Derivatives and Analogues

Design and Synthesis of Functionalized Dodec-2-ynamides

The functionalization of Dodec-2-ynamide is centered on strategic modifications to introduce desired chemical properties. A primary approach involves the introduction of various substituents, particularly on the nitrogen atom, to influence the electronic character of the ynamide functionality.

The stability and reactivity of ynamides are profoundly influenced by the nature of the electron-withdrawing group (EWG) on the nitrogen atom. mdpi.com This group tempers the high reactivity of the electron-rich alkyne, which is polarized by the adjacent electron-donating nitrogen, making the resulting ynamide stable enough for handling and purification while retaining significant synthetic utility. rsc.org

A common strategy for the synthesis of N-functionalized Dodec-2-ynamides involves the coupling of dodec-2-ynoic acid with a nitrogen-containing nucleophile, such as a sulfonamide. For instance, N-acylsulfonamides like N-(Methylsulfonyl)this compound and N-(Phenylsulfonyl)this compound have been synthesized by reacting dodec-2-ynoic acid with the corresponding sulfonamide in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP). researchgate.netucc.ie The reaction is typically performed in a dry solvent like dichloromethane, starting at a reduced temperature and gradually warming to room temperature. researchgate.netucc.ie This method provides a direct route to this compound analogues bearing sulfonyl groups, which are potent EWGs. researchgate.netucc.ie

Table 1: Synthesis of N-Sulfonyl this compound Derivatives

ProductStarting MaterialsReagentsSolventYieldReference
N-(Methylsulfonyl)this compoundDodec-2-ynoic acid, MethanesulfonamideEDCI, DMAPDichloromethane36% researchgate.net
N-(Phenylsulfonyl)this compoundDodec-2-ynoic acid, BenzenesulfonamideEDCI, DMAPDichloromethane48% researchgate.net
N-(Cyclopropylsulfonyl)this compoundDodec-2-ynoic acid, CyclopropanesulfonamideEDCI, DMAPDichloromethaneNot specified ucc.ie

Alkynes are classified as terminal or internal based on the position of the carbon-carbon triple bond. msu.edu this compound is an internal alkynamide. The distinction between terminal and internal alkynes significantly impacts their reactivity. numberanalytics.com

Terminal Alkynes:

Acidity: The hydrogen atom attached to a terminal alkyne's sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 carbons. libretexts.org This allows for deprotonation by a strong base (e.g., NaNH2) to form a potent nucleophile known as an acetylide anion. msu.edu

Reactivity in Hydration: Terminal alkynes are generally less reactive than internal alkynes towards electrophilic additions like hydration. stackexchange.com The reaction often requires a mercuric ion (Hg2+) catalyst. libretexts.orgstackexchange.com This reduced reactivity is attributed to the lesser stabilization of the intermediate vinylic carbocation compared to that formed from an internal alkyne, which benefits from the inductive and hyperconjugative effects of adjacent alkyl groups. stackexchange.com

Internal Alkynes:

Stability and Reactivity: Internal alkynes lack the acidic proton of terminal alkynes. Their reactivity in electrophilic additions can be higher due to the stabilization of cationic intermediates by the attached alkyl groups. stackexchange.com However, reactions such as hydration may not be regioselective unless the alkyne is symmetrically substituted, potentially leading to a mixture of ketone products. msu.edu

Synthesis: A common method to synthesize internal alkynes is through the SN2 reaction of a terminal acetylide anion with a primary alkyl halide, which extends the carbon chain. libretexts.org

In the context of ynamides, these fundamental differences hold true. The synthesis of a terminal ynamide would typically start from a terminal alkyne, while an internal ynamide like this compound can be synthesized from precursors like dodec-2-ynoic acid. researchgate.net The reactivity of the triple bond in this compound is characteristic of an internal alkyne, influenced electronically by both the long alkyl chain and the N-acyl group. msu.edu

Introduction of Electron-Withdrawing Groups on Nitrogen

Modifications to the Amide Moiety of this compound Analogues

Structural modifications are not limited to the alkyne portion of the molecule. Alterations to the amide moiety itself can lead to novel analogues with distinct properties. One significant modification is the replacement of the conventional amide bond with a bioisostere, a chemical group with similar physical or chemical properties.

A prominent example is the synthesis of phosphinic pseudodipeptides, where the amide linkage is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). mdpi.com This substitution is designed to mimic the high-energy tetrahedral transition state of amide bond hydrolysis. mdpi.com Applying this concept to this compound would involve replacing the amide group with a phosphinate or a similar isostere, creating an analogue with a fundamentally different backbone structure. Such modifications require careful planning of synthetic routes and orthogonal protecting group strategies to manage the multiple reactive functionalities present in the molecule. mdpi.com

Another explored modification is the direct derivatization of the amide nitrogen. As detailed in section 6.1.1, attaching different sulfonyl groups (e.g., methylsulfonyl, phenylsulfonyl) to the nitrogen of the amide creates N-acylsulfonamide analogues of this compound. researchgate.netucc.ie These modifications directly impact the electronic nature of the ynamide system. msu.edu

Synthesis of Pro-Chiral this compound Analogues and Related Systems

Pro-chirality is a geometric property of an achiral molecule that can be converted into a chiral one in a single step. The synthesis of pro-chiral ynamides is a key step toward accessing optically active compounds through asymmetric synthesis. nih.govresearchgate.net

While specific examples for this compound are not detailed in the available literature, the synthesis of related pro-chiral ynamide systems provides a clear methodological framework. A reported strategy involves the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides. nih.govrsc.org This transformation is achieved through a bimolecular nucleophilic substitution (S_N2) reaction. rsc.org The synthesis starts with an acetoacetanilide (B1666496) derivative, which is deprotonated at the active methylene (B1212753) carbon using a base like potassium carbonate (K₂CO₃). nih.govresearchgate.net The resulting nucleophile then reacts with a suitable electrophile, such as propargyl bromide, to install the alkyne functionality and create the pro-chiral center. nih.gov This approach efficiently generates pro-chiral diynes and serves as a significant contribution to the field of asymmetric synthesis. nih.gov

This established methodology for creating pro-chiral centers in ynamide-containing molecules could be adapted for the synthesis of pro-chiral this compound analogues, likely by using a suitably functionalized this compound scaffold as the starting material for a similar S_N2-type functionalization.

Impact of Structural Variations on Chemical Behavior and Reactivity

The chemical behavior and reactivity of this compound analogues are directly correlated with their structural features. Variations in the molecule's architecture, whether at the nitrogen, the amide bond, or the alkyne terminus, predictably alter its properties.

Electron-Withdrawing Group (EWG) on Nitrogen: The EWG is arguably the most critical modulator of reactivity. msu.edu A strong EWG, such as a sulfonyl group, decreases the electron-donating ability of the nitrogen atom. This stabilizes the molecule but also influences the nucleophilicity and electrophilicity of the alkyne carbons. sioc-journal.cnacademie-sciences.fr By carefully selecting the EWG, chemists can fine-tune the ynamide's reactivity for specific transformations, such as cycloadditions or nucleophilic additions. nih.gov For example, a strongly electron-withdrawing triflyl group on the nitrogen of an ynamide was shown to be crucial for enhancing its reactivity towards β-addition with cysteine residues. chemrxiv.org

Internal vs. Terminal Alkyne Position: As an internal alkynamide, this compound's reactivity differs from a hypothetical terminal analogue (Dodec-1-ynamide). It lacks the acidic terminal proton, precluding its conversion into an acetylide anion for C-C bond formation via that route. msu.edu However, the internal triple bond is generally more susceptible to certain electrophilic additions due to the electronic stabilization provided by the flanking carbon groups. stackexchange.com

Amide Moiety Modifications: Replacing the amide bond with isosteres like a phosphinate group fundamentally alters the molecule's chemical and physical properties, including its conformational preferences and potential biological interactions. mdpi.com

Q & A

Q. What experimental design considerations are critical for synthesizing and characterizing Dodec-2-ynamide?

To ensure reproducibility, researchers should:

  • Clearly define the synthetic pathway (e.g., alkyne-amide coupling) and reaction conditions (temperature, catalysts, solvent polarity) .
  • Use spectroscopic techniques (NMR, IR, MS) for structural validation, ensuring peak assignments align with predicted chemical shifts for the ynamide functional group .
  • Document purity assessments via HPLC or GC-MS, reporting retention times and calibration standards .

Q. How can researchers optimize reaction yields for this compound derivatives?

Methodological approaches include:

  • Conducting fractional factorial experiments to isolate variables (e.g., catalyst loading, solvent choice) impacting yield .
  • Applying response surface methodology (RSM) to model nonlinear relationships between variables and outcomes .
  • Validating results with triplicate trials and reporting mean yields ± standard deviation .

Q. What are the key variables to control in stability studies of this compound under varying environmental conditions?

  • Temperature, humidity, and light exposure should be systematically varied using controlled chambers .
  • Quantify degradation products via mass spectrometry and correlate kinetics with Arrhenius models for shelf-life predictions .
  • Include negative controls (e.g., inert atmospheres) to distinguish oxidative vs. hydrolytic degradation pathways .

Q. How should researchers validate the biological activity of this compound in in vitro assays?

  • Use dose-response curves to calculate IC50/EC50 values, ensuring statistical power (e.g., n ≥ 3 replicates) .
  • Include positive/negative controls (e.g., known inhibitors/solvents) to confirm assay specificity .
  • Address batch-to-batch variability by testing multiple synthetic lots .

Q. What statistical practices are essential for analyzing this compound toxicity data?

  • Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Report confidence intervals and effect sizes alongside p-values to avoid overinterpreting significance .
  • Use Kaplan-Meier survival analysis for longitudinal toxicity studies, accounting for censored data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across studies?

  • Perform sensitivity analyses to identify methodological divergences (e.g., solvent purity, catalyst sourcing) .
  • Replicate conflicting experiments under standardized conditions, documenting procedural nuances .
  • Use meta-regression to explore whether study-level variables (e.g., pH, temperature) explain heterogeneity in reactivity outcomes .

Q. What strategies are effective for conducting a systematic review of this compound’s applications in asymmetric catalysis?

  • Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies, enantiomeric excess ≥90%) .
  • Quantify heterogeneity using Higgins’ statistic to assess whether variance is due to study differences or chance .
  • Perform subgroup analyses by reaction type (e.g., cycloadditions vs. cross-couplings) to identify context-specific trends .

Q. How can computational modeling complement experimental data to predict this compound’s regioselectivity?

  • Apply density functional theory (DFT) to calculate transition-state energies and identify kinetic vs. thermodynamic control .
  • Validate models against experimental isotopic labeling or crossover experiments .
  • Use machine learning to correlate molecular descriptors (e.g., Hammett σ values) with selectivity outcomes .

Q. What protocols ensure reproducibility in multi-lab studies of this compound’s photophysical properties?

  • Standardize instrumentation (e.g., calibrate fluorometers using reference compounds) and share raw datasets .
  • Implement blinding protocols to reduce observer bias during data collection .
  • Use inter-laboratory correlation analyses to quantify measurement variability .

Q. How should researchers address publication bias when synthesizing evidence on this compound’s catalytic efficiency?

  • Conduct funnel plot analyses to detect asymmetry in published effect sizes .
  • Include gray literature (theses, preprints) and non-English studies to mitigate selection bias .
  • Apply trim-and-fill methods to estimate and adjust for missing data .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior) .
  • Meta-Analysis Reporting : Adhere to PRISMA guidelines for transparency in search strategies, data extraction, and risk-of-bias assessments .
  • Ethical Standards : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.